4-butoxy-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
Description
BenchChem offers high-quality 4-butoxy-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-butoxy-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-butoxy-N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3/c1-4-5-14-30-19-8-6-18(7-9-19)22(29)23-12-13-26-21(28)11-10-20(25-26)27-17(3)15-16(2)24-27/h6-11,15H,4-5,12-14H2,1-3H3,(H,23,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQJHAAQIASSMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)N3C(=CC(=N3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-butoxy-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for 4-butoxy-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is C18H24N4O2. The compound features a benzamide moiety linked to a butoxy and a pyrazole ring, suggesting potential interactions with biological macromolecules.
Antifungal Activity
Recent research has highlighted the potential of benzothiazolylpyrazole derivatives as fungicides. One study demonstrated that compounds with similar structural features exhibited significant inhibition against Fusarium graminearum, a common agricultural pathogen, with an effective concentration (EC50) significantly lower than that of standard fungicides like thifluzamide and boscalid .
Case Studies
A notable case involves the synthesis of benzothiazolylpyrazole derivatives, which showed promising antifungal activity. The structure-activity relationship (SAR) studies indicated that modifications to the pyrazole ring could enhance antifungal properties. For instance, substituents on the pyrazole ring were found to influence binding affinity to target enzymes involved in fungal metabolism .
Cytotoxicity and Antitumor Activity
Although specific cytotoxicity data for 4-butoxy-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is sparse, related compounds have been evaluated in various cancer cell lines. For example, certain pyrazole derivatives have shown IC50 values in the micromolar range against breast cancer cells, indicating potential for further development as anticancer agents .
Data Table: Summary of Biological Activities
Preparation Methods
Retrosynthetic Analysis and Key Fragments
The target compound decomposes into three primary fragments:
- 4-Butoxybenzoic acid (benzamide precursor)
- Ethylenediamine-linked pyridazinone core
- 3,5-Dimethyl-1H-pyrazole (heterocyclic substituent)
Critical bond-forming steps include:
Synthesis of the Pyridazinone Core
Preparation of 6-Oxopyridazin-1(6H)-yl Ethylamine
The pyridazinone scaffold is synthesized via cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. As demonstrated in EP2394998A1, ethyl 2-chloro-2-(hydroxyimino)acetate reacts with hydrazine hydrate under acidic conditions to yield 3-amino-6-oxo-1,6-dihydropyridazine . Subsequent bromination at the 3-position using phosphorus oxybromide (POBr₃) generates 3-bromo-6-oxo-1,6-dihydropyridazine , a key intermediate for cross-coupling.
Table 1: Optimization of Pyridazinone Bromination
| Condition | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| POBr₃, 80°C, 12h | None | DCM | 78 | |
| NBS, AIBN, 70°C | AIBN | CCl₄ | 62 |
Installation of the Ethylamine Linker
Copper-Mediated C–N Coupling
The ethylamine spacer is introduced via Ullmann coupling between 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazine and 1,2-dibromoethane . Per EP2394998A1, this step employs:
- Copper(I) iodide (10 mol%)
- N,N'-Dimethylethylenediamine (20 mol%)
- Potassium phosphate (3 equiv) in dimethylformamide (DMF) at 110°C for 24h
Yields range from 65–72%, with residual copper removed via chelation chromatography.
Amide Bond Formation with 4-Butoxybenzoic Acid
Carbodiimide Activation
The final amidation couples 4-butoxybenzoic acid with the ethylamine intermediate. Per WO2012046882A1 and Chemsrc, this uses:
- N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equiv)
- Hydroxybenzotriazole (HOBt) (1.2 equiv)
- Diisopropylethylamine (DIPEA, 2 equiv) in DMF at 25°C for 12h
The reaction proceeds via in situ activation of the carboxylic acid to an O-acylisourea intermediate, which reacts with the primary amine to yield the benzamide.
Table 3: Amidation Reagent Comparison
| Reagent System | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| EDC/HOBt | DMF | 88 | 95 |
| HATU/DIPEA | DCM | 82 | 93 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for constructing the pyridazine-pyrazole core in this compound?
- Answer : The pyridazine-pyrazole scaffold can be synthesized via cyclocondensation reactions. For example, hydrazine derivatives (e.g., 6-hydrazinotetrazolo[1,5-b]pyridazine) react with ketones or aldehydes under reflux conditions (DMF/ethanol, 80°C, 6–12 hours) to form pyrazole rings . Subsequent oxidation of the pyridazine moiety (e.g., using MnO₂ or KMnO₄ in acetic acid) introduces the 6-oxo group. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) links the benzamide group to the core .
Q. How should researchers characterize intermediates during synthesis?
- Answer : Key intermediates require:
- TLC monitoring (silica gel, hexane:EtOAc 3:1) to track reaction progress.
- 1H NMR to confirm hydrazone formation (δ 8.5–9.5 ppm for imine protons) .
- Mass spectrometry (ESI-MS) to verify molecular ion peaks (e.g., m/z 262 for pyridazine intermediates ).
Q. What purification techniques optimize yield for polar intermediates?
- Answer : Use gradient column chromatography (silica gel, hexane → EtOAc) for non-polar precursors. For polar intermediates (e.g., hydroxylated pyridazines), reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >95% purity. Recrystallization from ethanol/water (1:3) removes hydrophilic impurities .
Advanced Research Questions
Q. How to design a structure-activity relationship (SAR) study for pyridazine-pyrazole derivatives?
- Answer :
Variation : Synthesize analogs with substituent modifications (e.g., alkyl chains, halogens) at the 3,5-dimethylpyrazole and 4-butoxy positions.
Testing : Assess bioactivity (e.g., enzyme inhibition assays) and correlate with:
- Lipophilicity (LogP via shake-flask method).
- Electron-withdrawing/donating effects (Hammett σ constants).
Statistical analysis : Use multivariate regression to identify critical substituent parameters .
Q. What experimental approaches resolve discrepancies in reported solubility values?
- Answer :
- Standardized protocols : Conduct solubility tests in USP buffers (pH 1.2–7.4) at 25°C ± 0.1°C, using saturated solutions agitated for 24 hours.
- Analytical validation : Quantify via HPLC-UV (λ = 254 nm, C18 column) with external calibration.
- Controlled variables : Document solvent lot numbers, degassing methods, and equilibration time. Conflicting data often arise from pH adjustments or counterion effects (e.g., sodium vs. free acid forms) .
Q. How to evaluate environmental persistence using computational models?
- Answer :
| Parameter | Model | Input Data | Reference |
|---|---|---|---|
| Biodegradation | CATABOL v5.0 | Molecular fragments, SMILES notation | Validated with OECD guidelines |
| Aquatic toxicity | ECOSAR v2.2 | LogKow, pKa, molecular weight | EPA-approved |
| Soil adsorption | Molecular dynamics (GROMACS) | Partial charges, solvation energy | Experimental Koc correlation |
Q. What strategies validate target engagement in biological assays?
- Answer :
- Cellular thermal shift assays (CETSA) : Monitor protein-ligand binding by heating lysates (40–65°C) and quantifying precipitated target via Western blot.
- Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry in PBS buffer (pH 7.4, 25°C).
- Negative controls : Use enantiomers or structurally similar inactive analogs to confirm specificity .
Methodological Notes
- Spectroscopic Data Interpretation : Pyridazine C=O stretches appear at 1680–1700 cm⁻¹ (IR), while pyrazole CH₃ groups resonate at δ 2.1–2.3 ppm (1H NMR) .
- Synthetic Yield Optimization : Pd(PPh₃)₄ catalyst loading at 5 mol% in degassed DMF/H₂O (4:1) improves coupling efficiency to >80% .
- Environmental Impact Studies : Follow INCHEMBIOL project guidelines for abiotic/biotic transformation analysis (e.g., hydrolysis at pH 4–9, UV-light exposure) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
